molecular formula C11H13NO3 B2484215 (2S)-2-[(3-methylbenzoyl)amino]propanoic acid CAS No. 956505-60-5

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid

Cat. No. B2484215
CAS RN: 956505-60-5
M. Wt: 207.229
InChI Key: KPDBSQWRBLPDJF-QMMMGPOBSA-N
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Description

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid, also known as MPA, is a non-steroidal anti-inflammatory drug (NSAID) that has been used in scientific research for its potential therapeutic properties. MPA is a derivative of ibuprofen, and it has been shown to have anti-inflammatory, analgesic, and antipyretic effects.

Mechanism Of Action

The mechanism of action of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. (2S)-2-[(3-methylbenzoyl)amino]propanoic acid specifically inhibits COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
(2S)-2-[(3-methylbenzoyl)amino]propanoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to decrease oxidative stress and improve cognitive function in animal models of neuroinflammation and neurodegenerative diseases. However, the exact biochemical and physiological effects of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid in humans are not fully understood.

Advantages And Limitations For Lab Experiments

One advantage of using (2S)-2-[(3-methylbenzoyl)amino]propanoic acid in lab experiments is its relatively low cost compared to other NSAIDs. It is also readily available and easy to synthesize. However, one limitation of using (2S)-2-[(3-methylbenzoyl)amino]propanoic acid is its potential toxicity at high doses. It has been shown to cause liver and kidney damage in animal models at high doses.

Future Directions

There are several future directions for research involving (2S)-2-[(3-methylbenzoyl)amino]propanoic acid. One direction is to further investigate its potential use in treating neuroinflammation and neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for (2S)-2-[(3-methylbenzoyl)amino]propanoic acid in humans.

Synthesis Methods

The synthesis of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid involves the reaction of 3-methylbenzoyl chloride with L-alanine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. The yield of (2S)-2-[(3-methylbenzoyl)amino]propanoic acid is typically around 70-80%.

Scientific Research Applications

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid has been used in various scientific research studies due to its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. (2S)-2-[(3-methylbenzoyl)amino]propanoic acid has also been studied for its potential use in treating neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBSQWRBLPDJF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N[C@@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(3-methylbenzoyl)amino]propanoic acid

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